molecular formula C27H27NO4S B281276 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide

Cat. No. B281276
M. Wt: 461.6 g/mol
InChI Key: SJYCZMVBSUJRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide is a synthetic compound that has gained significant attention in recent years. This compound, also known as DNMDP, has been found to have potential therapeutic applications in various scientific research fields.

Mechanism of Action

The mechanism of action of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain viral proteins, such as the protease and reverse transcriptase enzymes of HIV.
Biochemical and Physiological Effects
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has also been shown to decrease the expression of certain oncogenes, such as c-Myc and Bcl-2, which are involved in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its synthesis method is complex and requires several steps, which can be time-consuming and expensive.

Future Directions

There are several future directions for N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide research. One direction is to study its effects on other viral infections, such as Zika virus and influenza virus. Another direction is to study its effects on other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the synthesis of the naphtho[2,1-d]furan ring system, which is carried out using a Diels-Alder reaction. The second step involves the introduction of the sulfonamide group, which is achieved through a nucleophilic substitution reaction. The final step involves the introduction of the isopropyl group, which is carried out using an alkylation reaction.

Scientific Research Applications

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus, by targeting specific viral proteins.

properties

Molecular Formula

C27H27NO4S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C27H27NO4S/c1-16(2)17-9-11-18(12-10-17)33(30,31)28-22-13-21-25-23(29)14-27(3,4)15-24(25)32-26(21)20-8-6-5-7-19(20)22/h5-13,16,28H,14-15H2,1-4H3

InChI Key

SJYCZMVBSUJRHS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C

Origin of Product

United States

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